6-bromo-5-chloroquinoline
Overview
Description
6-bromo-5-chloroquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities
Preparation Methods
The synthesis of quinoline derivatives, including 6-bromo-5-chloro-quinoline, can be achieved through several methods. Some of the classical synthesis protocols include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This method involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Doebner-Miller Reaction: This method involves the reaction of aniline with β-ketoesters under acidic conditions.
For the specific synthesis of 6-bromo-5-chloro-quinoline, a common approach involves the halogenation of quinoline derivatives using bromine and chlorine reagents under controlled conditions .
Chemical Reactions Analysis
6-bromo-5-chloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: Quinoline derivatives can undergo oxidation to form quinoline N-oxides.
Reduction Reactions: The reduction of quinoline derivatives can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-bromo-5-chloroquinoline has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of antimicrobial, antimalarial, and anticancer agents.
Biological Studies: Quinoline derivatives are studied for their potential to inhibit DNA synthesis and promote the cleavage of bacterial DNA gyrase and type IV topoisomerase.
Industrial Applications: Quinoline derivatives are used as intermediates in the synthesis of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinoline, 6-bromo-5-chloro- involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death
Comparison with Similar Compounds
6-bromo-5-chloroquinoline can be compared with other quinoline derivatives, such as:
6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide: Known for its potent antiproliferative activity against cancer cells.
5-[N-(N,N-dimethylaminopropyl-1-amino)]benzimidazo[1,2-a]quinoline-6-carbonitrile: Exhibits excellent anticancer activity.
The presence of bromine and chlorine atoms in quinoline, 6-bromo-5-chloro- makes it unique in terms of its chemical reactivity and biological activity.
Properties
IUPAC Name |
6-bromo-5-chloroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZJQTUOUHTADJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Cl)Br)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701312033 | |
Record name | 6-Bromo-5-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701312033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127827-53-6 | |
Record name | 6-Bromo-5-chloroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127827-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-5-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701312033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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